molecular formula C28H27ClN2O6 B10938235 methyl 3-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate

methyl 3-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate

Cat. No.: B10938235
M. Wt: 523.0 g/mol
InChI Key: ALHRVEGPDPHMCU-UHFFFAOYSA-N
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Description

Methyl 3-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that features a pyrazole ring substituted with chloro and dimethoxyphenyl groups, linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 3-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of polymers or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which methyl 3-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.

Properties

Molecular Formula

C28H27ClN2O6

Molecular Weight

523.0 g/mol

IUPAC Name

methyl 3-[[4-chloro-3,5-bis(3,4-dimethoxyphenyl)pyrazol-1-yl]methyl]benzoate

InChI

InChI=1S/C28H27ClN2O6/c1-33-21-11-9-18(14-23(21)35-3)26-25(29)27(19-10-12-22(34-2)24(15-19)36-4)31(30-26)16-17-7-6-8-20(13-17)28(32)37-5/h6-15H,16H2,1-5H3

InChI Key

ALHRVEGPDPHMCU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)C(=O)OC)C4=CC(=C(C=C4)OC)OC)Cl)OC

Origin of Product

United States

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